molecular formula C7H6FNO5S B2719413 4-Fluoro-3-nitrophenyl methanesulfonate CAS No. 1951439-50-1

4-Fluoro-3-nitrophenyl methanesulfonate

Cat. No.: B2719413
CAS No.: 1951439-50-1
M. Wt: 235.19
InChI Key: MVDUKSREZAXNJK-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H6FNO5S. It is characterized by the presence of a fluorine atom, a nitro group, and a methanesulfonate ester group attached to a benzene ring.

Mechanism of Action

Target of Action

Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that 4-Fluoro-3-nitrophenyl methanesulfonate may interact with various biomolecules as its targets.

Mode of Action

It’s known that similar compounds can form chemical linkages upon photo-irradiation . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

Based on the known applications of similar compounds, it can be inferred that this compound might affect pathways related to biomolecule immobilization and bioconjugation .

Result of Action

Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been used in a variety of environments for biomolecule immobilization and bioconjugation , suggesting that this compound may also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate typically involves the reaction of 4-fluoro-3-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-nitrophenyl methanesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-nitrophenyl methanesulfonate is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in various scientific applications .

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUKSREZAXNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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